molecular formula C13H11Cl2N3O B10973317 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B10973317
M. Wt: 296.15 g/mol
InChI Key: APAAMPFYURFOSJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound consists of a urea backbone substituted with a 2,4-dichlorophenyl group and a pyridin-3-ylmethyl group. Its molecular formula is C13H10Cl2N2O.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea: This compound has a similar structure but with the pyridinyl group at a different position, which can lead to differences in reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea: Another structural isomer with the pyridinyl group at the 4-position, which may exhibit different chemical and biological properties.

    1-(2,4-Dichlorophenyl)-3-(pyridin-3-yl)urea: This compound lacks the methyl group, which can affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H11Cl2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)

InChI Key

APAAMPFYURFOSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl

solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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